6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: A Bifunctional Scaffold for Advanced Therapeutics
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic Acid: A Bifunctional Scaffold for Advanced Therapeutics
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Targeted Protein Degradation (TPD) and kinase inhibitor design—the architectural geometry of linker and scaffold moieties dictates both pharmacokinetic viability and target-binding thermodynamics. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) emerges as a highly specialized, bifunctional building block designed to address these exact spatial and reactive constraints[1].
Featuring a rigid internal alkyne vector, a versatile pyrimidine core, and orthogonal functional handles (a carboxylic acid and a methylthio ether), this compound allows for highly modular, divergent synthesis. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, field-proven synthetic protocols, and its strategic application in modern drug discovery.
Molecular Anatomy & Physicochemical Profiling
The utility of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid lies in its distinct structural domains, each engineered for specific chemical transformations.
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The Pyrimidine Core: A privileged pharmacophore in medicinal chemistry, particularly in cyclin-dependent kinase (CDK) inhibitors[2]. The nitrogen atoms provide essential hydrogen-bond accepting capabilities within kinase hinge regions.
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The 2-Methylthio Handle: Functions as a masked electrophile. While stable under transition-metal cross-coupling conditions, it can be readily oxidized to a sulfoxide or sulfone. This oxidation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, priming the C2 position for rapid Nucleophilic Aromatic Substitution ( SNAr ) by amines or anilines.
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The Hex-5-ynoic Acid Tail: The internal alkyne introduces a rigid, linear sp -hybridized spacer. In PROTAC design, rigid linkers minimize the entropic penalty associated with the folding of flexible PEG chains, thereby stabilizing the critical ternary complex. The terminal carboxylic acid enables standard amide coupling with target-binding ligands[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for downstream formulation and reaction planning.
| Property | Value | Scientific Implication |
| CAS Number | 2356229-56-4 | Unique identifier for regulatory and procurement tracking[3]. |
| Molecular Formula | C11H12N2O2S | Indicates a moderate heavy-atom count, ideal for a linker/scaffold. |
| Molecular Weight | 236.29 g/mol | Low molecular weight ensures the final conjugated drug remains within Lipinski/bRo5 limits[1]. |
| SMILES | O=C(O)CCCC#CC1=CN=C(SC)N=C1 | Confirms the internal nature of the alkyne and para-relationship to the pyrimidine nitrogens[3]. |
| LogP (Estimated) | 1.8 - 2.2 | Favorable lipophilicity; ensures the linker does not overly drive non-specific hydrophobic interactions. |
Retrosynthetic Strategy & Primary Synthesis
The most robust route to access this scaffold is via a Sonogashira cross-coupling between 5-bromo-2-(methylthio)pyrimidine and hex-5-ynoic acid.
Causality in Reaction Design
Why Sonogashira? The sp2
sp carbon-carbon bond formation is highly efficient and tolerates both the free carboxylic acid and the thioether.Catalyst Selection: Pd(PPh3)2Cl2 is preferred over Pd(dppf)Cl2 because the monodentate triphenylphosphine ligands allow for easier transmetallation from the copper acetylide intermediate in sterically unhindered substrates.
Solvent & Base: DMF provides the necessary dielectric constant to stabilize the oxidative addition complex, while Triethylamine ( Et3N ) acts as both the base to deprotonate the terminal alkyne and the ligand for the active Cu(I) species.
Figure 1: Retrosynthetic and forward synthesis workflow for the target scaffold.
Protocol 1: Self-Validating Sonogashira Coupling
This protocol is designed with built-in validation steps to ensure high fidelity and yield.
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Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-(methylthio)pyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).
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Solvent Addition: Add anhydrous DMF (0.2 M) and degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.
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Reagent Addition: Inject anhydrous Et3N (3.0 eq) followed by hex-5-ynoic acid (1.2 eq).
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Reaction Execution: Heat the mixture to 80°C.
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In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting bromide mass ( m/z 205/207) is entirely replaced by the product mass ( m/z 237 [M+H]+ ).
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Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing emulsion formation and product contamination.
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Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure product.
Downstream Applications: PROTACs & Kinase Inhibitors
The true value of 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid is realized in its downstream functionalization. It serves as a central hub for constructing bifunctional molecules.
Orthogonal Functionalization Strategy
To build a PROTAC or a complex kinase inhibitor, the molecule must be attached to two distinct ligands. The orthogonality of the carboxylic acid and the methylthio group allows for a sequential, one-pot-compatible derivatization.
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Amide Coupling (C-Terminus): The hex-5-ynoic acid tail is activated using HATU and DIPEA, reacting cleanly with primary or secondary amines of a target-binding ligand (e.g., a BRD4 or AR ligand).
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Oxidation & SNAr (Pyrimidine Core): The methylthio group is oxidized using mCPBA (meta-chloroperoxybenzoic acid) to the corresponding sulfone. The sulfone is an exceptional leaving group. Subsequent introduction of an E3 ligase ligand (e.g., a thalidomide derivative or VHL ligand) containing a nucleophilic amine results in rapid displacement, yielding the final PROTAC.
Figure 2: Sequential orthogonal functionalization workflow for PROTAC assembly.
Protocol 2: Oxidation and SNAr (Self-Validating)
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Oxidation: Dissolve the amide-coupled intermediate (1.0 eq) in DCM at 0°C. Add mCPBA (2.2 eq) portion-wise.
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Validation: TLC will show a rapid shift to a highly polar baseline spot (sulfoxide), which slowly converts to a mid-polarity spot (sulfone). LC-MS will confirm the +32 Da mass shift.
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Quench: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM.
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SNAr Displacement: Dissolve the crude sulfone in NMP or DMSO. Add the E3 ligase amine ligand (1.5 eq) and DIPEA (3.0 eq). Heat to 90°C for 4-6 hours.
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Causality: NMP/DMSO stabilizes the Meisenheimer complex intermediate during the SNAr transition state, dramatically accelerating the reaction compared to less polar solvents.
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Conclusion
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is a masterclass in rational chemical design. By combining a privileged pyrimidine pharmacophore with a rigid alkyne vector and orthogonal reactive handles, it bypasses traditional synthetic bottlenecks in bifunctional molecule assembly. Whether utilized as a rigidified PROTAC linker to minimize entropic penalty, or as a core scaffold for next-generation CDK inhibitors[2], its integration into discovery pipelines offers a distinct thermodynamic and synthetic advantage.
References
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Sigma-Aldrich. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid Product Page.1
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Advanced ChemBlocks. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) Specifications.4
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Google Patents (WO2016194831A1). PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF (CDK Inhibitor Design & Pyrimidine Derivatization).2
Sources
- 1. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid | 2356229-56-4 [sigmaaldrich.com]
- 2. WO2016194831A1 - PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - Google Patents [patents.google.com]
- 3. achemblock.com [achemblock.com]
- 4. 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid 95% | CAS: 2356229-56-4 | AChemBlock [achemblock.com]
